molecular formula C12H17NO2 B051466 3-Amino-3-(4-isopropylphenyl)propionic acid CAS No. 117391-53-4

3-Amino-3-(4-isopropylphenyl)propionic acid

Cat. No. B051466
M. Wt: 207.27 g/mol
InChI Key: XRDCVKSGZNDEDT-UHFFFAOYSA-N
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Description

3-Amino-3-(4-isopropylphenyl)propionic acid is a synthetic compound with significance in various scientific investigations, particularly in the study of molecular structure, synthesis, and properties. Its analysis provides insights into its vibrational and electronic structure, contributing to a deeper understanding of β-amino acids and their derivatives.

Synthesis Analysis

The synthesis of related compounds such as 2-(4-Isobutylphenyl)-propionic acid involves multi-step processes that include the use of specific intermediates like methyl 3-methyl-3-(4-isobutylphenyl)-glycidate, leading to the target compound with high anti-inflammatory activity. These syntheses highlight the methods and steps necessary to produce such compounds, including 3-Amino-3-(4-isopropylphenyl)propionic acid, with potential implications for developing pharmaceuticals and understanding their chemical behavior (Kogure, Nakagawa, & Fukawa, 1975).

Molecular Structure Analysis

Studies utilizing DFT and vibrational spectroscopy provide a comprehensive understanding of the molecular structure, specifically illustrating the zwitterionic forms and their stability. Such analysis aids in elucidating the compound's structure through vibrational frequencies and electronic properties, offering insights into its molecular composition and stability mechanisms (Pallavi & Tonannavar, 2020).

Chemical Reactions and Properties

Research into the chemical reactions of β-amino acids, including 3-Amino-3-(4-isopropylphenyl)propionic acid, underscores their reactivity and interaction with other chemical entities. The study of their reactions, such as photoreaction with amino acids, reveals the compound's reactive nature and its potential to form various by-products under specific conditions (Suzuki, Shinoda, Osanai, & Isozaki, 2013).

Physical Properties Analysis

The investigation of physical properties, including crystal structure and thermal analysis, provides essential data on the stability and conformation of compounds related to 3-Amino-3-(4-isopropylphenyl)propionic acid. This information is crucial for understanding its behavior in different environments and potential applications in material science (Nayak, Narayana, Anthal, Gupta, Kant, & Yathirajan, 2014).

Scientific Research Applications

  • Vibrational and Electronic Structure Study :

    • 3-Amino-3-(4-fluorophenyl)propionic acid, a non-proteinogenic amino acid and a fluorinated building block in synthesis, has been analyzed using ab initio and DFT computed zwitterionic monomer and dimer structures. This study aids in understanding the intra- and inter-H-bond formations and their vibrational modes, contributing to the knowledge of its structural and electronic properties (Pallavi & Tonannavar, 2020).
  • Synthesis of Derivatives through N-Coupling :

    • Derivatives of 3-(3,4-dihydroxyphenyl)-propionic acid have been synthesized via laccase-catalyzed N-coupling with aromatic and aliphatic amines. This process highlights its potential in the creation of new compounds with varied properties (Mikolasch et al., 2002).
  • Photochemical Reactions with Amino Acids :

    • The photochemical reactions of 2-(3-benzoylphenyl)propionic acid with basic amino acids have been studied, demonstrating its role in potential biological interactions and photochemistry in vivo (Suzuki et al., 2013).
  • Amino Acid Biosynthesis in Microbial Cultures :

    • Mixed rumen microorganisms incorporate propionic acid for the biosynthesis of certain amino acids, suggesting its role in microbial metabolism and potential applications in biotechnology (Sauer et al., 1975).
  • Synthesis of Anti-Inflammatory Agents :

    • The compound has been used in the synthesis of 2-(4-Isobutylphenyl)-propionic acid, known for its high anti-inflammatory activity, indicating its importance in pharmaceutical applications (Kogure et al., 1975).
  • Microbial Propionic Acid Production :

    • Propionic acid production through microbial fermentation showcases its significance in the food industry and emerging applications in cosmetics, plastics, and pharmaceuticals (Gonzalez-Garcia et al., 2017).

Safety And Hazards

The compound has a hazard classification of Acute Tox. 4 Oral . The safety information includes the precautionary statements P301 + P312 + P330 . Please refer to the Material Safety Data Sheet (MSDS) for more detailed safety information.

properties

IUPAC Name

3-amino-3-(4-propan-2-ylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-8(2)9-3-5-10(6-4-9)11(13)7-12(14)15/h3-6,8,11H,7,13H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRDCVKSGZNDEDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377386
Record name 3-Amino-3-[4-(propan-2-yl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-3-(4-isopropylphenyl)propionic acid

CAS RN

117391-53-4
Record name β-Amino-4-(1-methylethyl)benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117391-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-3-[4-(propan-2-yl)phenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
N Gord Noshahri, J Fooladi, C Syldatk, U Engel… - Catalysts, 2019 - mdpi.com
In this study, soil microorganisms from Iran were screened for ω-transaminase (ω-TA) activity based on growth on minimal media containing (rac)-α-methylbenzylamine (rac-α-MBA) as …
Number of citations: 10 www.mdpi.com
SM Dold - 2016 - publikationen.bibliothek.kit.edu
Enantiomerenreine β-Aminosäuren sind von erheblicher Bedeutung als Bestandteile zahlreicher Antibiotika und andere Medikamente. Da zur chemischen Synthese von β-…
Number of citations: 2 publikationen.bibliothek.kit.edu

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